PF-9184

概要

説明

PF 9184は、ヒトミクロソームプロスタグランジンEシンターゼ-1(mPGES-1)の非常に選択的な阻害剤です。この酵素は、炎症や痛みにおいて重要な役割を果たすプロスタグランジンE2(PGE2)の産生に関与しています。 PF 9184は、関節リウマチやその他の炎症性疾患などの状態における潜在的な治療用途について研究されています .

科学的研究の応用

PF 9184 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.

Biology: Investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential to treat inflammatory diseases such as rheumatoid arthritis by reducing PGE2 levels.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research

作用機序

PF 9184は、プロスタグランジンH2(PGH2)をPGE2に変換する役割を果たす酵素であるmPGES-1を選択的に阻害することによって効果を発揮します。この変換を阻害することにより、PF 9184はPGE2のレベルを低下させ、炎症と痛みを軽減します。 この化合物は、プロスタグランジン合成経路の他の酵素には影響を与えないため、非常に特異的な阻害剤となっています .

生化学分析

Biochemical Properties

PF 9184 interacts with mPGES-1, a key enzyme in the prostaglandin biosynthesis pathway . It potently inhibits recombinant human mPGES-1 with an IC50 value of 16.5 ± 3.8 nM . It shows no effect on rhCOX-1 and rhCOX-2, demonstrating over 6500-fold selectivity .

Cellular Effects

PF 9184 has been shown to inhibit PGE2 synthesis in serum-free cell and human whole blood cultures, while sparing the synthesis of 6-keto-PGF1α (PGF1α) and PGF2α . It has no apparent cytotoxic effects up to 100 μM .

Molecular Mechanism

PF 9184 exerts its effects at the molecular level by inhibiting the activity of mPGES-1 . It blocks mPGES-1’s ability to synthesize PGE2 from prostaglandin H2 (PGH2), without apparent inhibitory effects on COX-2 and prostacyclin synthase .

Metabolic Pathways

PF 9184 is involved in the prostaglandin biosynthesis pathway, specifically in the conversion of PGH2 to PGE2

準備方法

合成経路および反応条件

PF 9184は、ビフェニル構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。主なステップには、次のものがあります。

- 3 '、4'-ジクロロビフェニルと適切な試薬をカップリングさせることによるビフェニル核の形成。

- 環化反応によるベンゾチアジン部分の導入。

- カルボキサミド基とヒドロキシ基を導入するためのベンゾチアジン環の官能基化。

反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法

PF 9184の工業的生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされます。 このプロセスには、反応条件、精製手順、および品質管理対策の最適化が含まれ、規制基準との整合性と適合性を確保します .

化学反応の分析

反応の種類

PF 9184は、次のようなさまざまな化学反応を受けます。

酸化: 官能基をより酸化された状態に変換すること。

還元: 所望の化学的特性を実現するために、特定の官能基を還元すること。

置換: 化合物の活性を変更するために、官能基を他の化学的実体と置き換えること。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、化合物の完全性を損なうことなく、所望の変換を達成するために注意深く制御されます .

形成される主な生成物

これらの反応から生成される主な生成物には、官能基が変更されたPF 9184の改変バージョンが含まれ、これはさらなる研究または治療用途に使用できます .

科学的研究用途

PF 9184は、さまざまな分野におけるその用途について広く研究されてきました。

化学: mPGES-1の阻害とそのプロスタグランジン合成への影響を研究するためのツール化合物として使用されます。

生物学: 炎症性経路の調節における役割とその治療薬としての可能性について調査されています。

医学: PGE2レベルを低下させることにより、関節リウマチなどの炎症性疾患を治療する可能性について検討されています。

類似化合物との比較

PF 9184は、他の類似化合物と比較して、mPGES-1に対する高い選択性に優れています。いくつかの類似化合物には、次のものがあります。

PF-04620110: 異なる化学的特性を持つ別のmPGES-1阻害剤。

PF-06422913: 同様の阻害効果を持つが、異なる選択性プロファイルを有する化合物。

生物活性

PF-9184, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different models, and implications for future research.

This compound specifically inhibits mPGES-1, an enzyme responsible for converting PGH2 to prostaglandin E2 (PGE2), a pro-inflammatory mediator. By inhibiting this enzyme, this compound effectively reduces PGE2 levels, which are implicated in various inflammatory conditions. The compound exhibits an IC50 value of approximately 16.5 nM for human mPGES-1, demonstrating its potency as an inhibitor .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that this compound can significantly decrease PGE2 production in various cell lines. For instance, fibroblast cell lines treated with inflammatory stimuli showed a marked reduction in PGE2 levels when exposed to this compound. This effect was observed across multiple concentrations, confirming the dose-dependent nature of the compound's action .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 Value (nM) |

|---|---|

| Human mPGES-1 | 16.5 |

| RAW264.7 (LPS Stimulated) | 1600 |

| Primary Human Fibroblasts | 1080 |

Data compiled from various studies assessing the inhibitory effects of this compound on PGE2 production.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

- Inflammatory Disease Models : In animal models of arthritis, this compound administration resulted in reduced inflammation and joint damage, correlating with decreased PGE2 levels in synovial fluid.

- Cancer Research : Preliminary findings suggest that this compound may have anti-tumor effects due to its ability to modulate inflammatory pathways that promote tumor growth. In vitro studies indicated that cancer cell lines exposed to this compound showed reduced proliferation rates and increased apoptosis .

- Metabolomics Analysis : A comprehensive metabolomics study revealed that treatment with this compound altered the metabolic profiles of treated cells, indicating a broader impact on cellular metabolism beyond just PGE2 inhibition .

Potential Applications

Given its mechanism of action and biological activity, this compound holds promise for treating various conditions characterized by excessive inflammation, including:

- Rheumatoid Arthritis : By reducing PGE2 levels, this compound may alleviate symptoms associated with this chronic inflammatory condition.

- Cancer Therapy : Targeting inflammatory pathways could enhance the efficacy of existing cancer treatments or serve as a standalone therapy in certain contexts.

特性

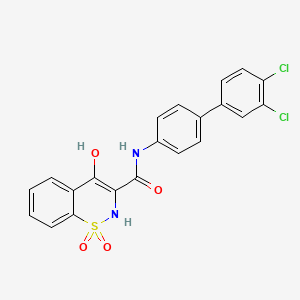

IUPAC Name |

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACSWBJQLLJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF 9184 exert its anti-inflammatory effects in the context of IL-17 induced inflammation?

A: PF 9184 selectively inhibits mPGES-1, a key enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2) []. PGE2 is a potent pro-inflammatory mediator, and its production is often elevated in inflammatory conditions. The research by [] demonstrates that IL-17, a cytokine heavily implicated in inflammatory and autoimmune diseases, can induce the expression of both COX-2 (an enzyme upstream of mPGES-1 in the PGE2 synthesis pathway) and mPGES-1 itself. By blocking mPGES-1 activity, PF 9184 disrupts this IL-17 driven inflammatory cascade. This leads to a reduction in PGE2 production and subsequently dampens the inflammatory response. The study further observed that PF 9184 administration resulted in decreased leukocyte infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and modulated the activity of signaling pathways like NF-κB, all of which contribute to its anti-inflammatory effects in the presence of IL-17.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。